N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Description
N-(3-ethoxyspiro[35]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-2-26-18-14-17(20(18)9-4-3-5-10-20)22-19(25)24-12-7-15(8-13-24)16-6-11-21-23-16/h6,11,15,17-18H,2-5,7-10,12-14H2,1H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVXDLENNSAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCCC2)NC(=O)N3CCC(CC3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 3-ethoxyspiro[3.5]nonan-1-one, through a cyclization reaction. This intermediate is then subjected to further functionalization to introduce the piperidine and pyrazole moieties. The final step involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to facilitate the key transformations.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The spirocyclic structure may allow for unique binding interactions, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-ethoxyspiro[3.5]nonan-1-one: A precursor in the synthesis of the target compound, sharing the spirocyclic core.
4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: A related compound with a similar functional group arrangement but lacking the spirocyclic structure.
Uniqueness
N-(3-ethoxyspiro[3.5]nonan-1-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its combination of a spirocyclic core with a pyrazole and piperidine moiety. This structural arrangement may confer distinct chemical and biological properties not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
